![molecular formula C11H16O2 B14252092 (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane CAS No. 189276-50-4](/img/structure/B14252092.png)
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[45]decane is a unique organic compound characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the following steps:
Formation of the Dioxaspirodecane Ring: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The final step involves the methylation of the spirocyclic compound to introduce the methyl group at the 2-position. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The spirocyclic ring can undergo substitution reactions, particularly at the ethynyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
作用機序
The mechanism of action of (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the spirocyclic structure can provide steric hindrance, influencing the binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]nonane: Similar structure but with a different ring size.
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]undecane: Similar structure but with an extended ring size.
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]octane: Similar structure but with a smaller ring size.
Uniqueness
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific ring size and the presence of both an ethynyl and a methyl group at the 2-position. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
189276-50-4 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
(3R)-3-ethynyl-3-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H16O2/c1-3-10(2)9-12-11(13-10)7-5-4-6-8-11/h1H,4-9H2,2H3/t10-/m1/s1 |
InChIキー |
JZXYNOPDQCVOLR-SNVBAGLBSA-N |
異性体SMILES |
C[C@]1(COC2(O1)CCCCC2)C#C |
正規SMILES |
CC1(COC2(O1)CCCCC2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
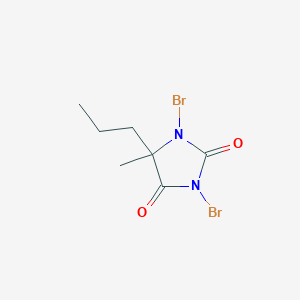
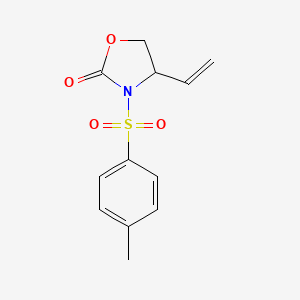
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)



![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
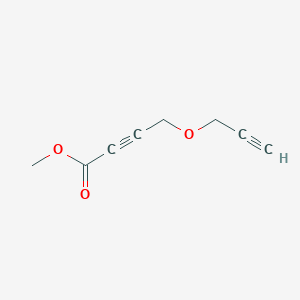
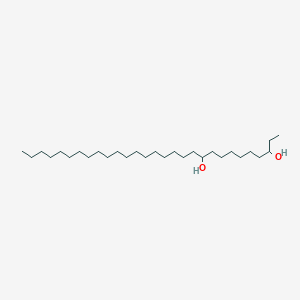
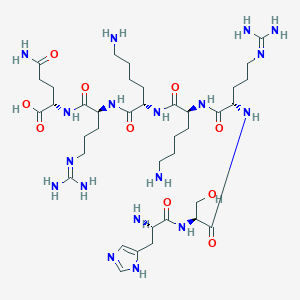
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)

